Artesunate

Catalog No.
S519411
CAS No.
88495-63-0
M.F
C19H28O8
M. Wt
384.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artesunate

CAS Number

88495-63-0

Product Name

Artesunate

IUPAC Name

4-oxo-4-[[(1S,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

Molecular Formula

C19H28O8

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16+,17-,18+,19-/m1/s1

InChI Key

FIHJKUPKCHIPAT-AHIGJZGOSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Solubility

In water, 56.2 mg/L at 25 °C (est)

Synonyms

artesunate, Dihydroartemisinin, Succinyl, Dihydroartemisinine 12 alpha succinate, dihydroartemisinine-12-alpha-succinate, Malacef, malartin, SM 804, SM-804, SM804, sodium artesunate, succinyl dihydroartemisinin

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)OC(=O)CCC(=O)O)C

Description

The exact mass of the compound Artesunate is 384.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 56.2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Artesunate in Malaria Treatment

Artesunate is a derivative of artemisinin, a compound extracted from the Artemisia annua plant. It is one of the most effective antimalarial drugs currently available. Scientific research has established its efficacy in treating all forms of malaria, including uncomplicated and severe cases []. The World Health Organization (WHO) recommends artesunate-based combination therapies (ACTs) as the first-line treatment for malaria [].

  • Fast-acting and effective

    Research shows Artesunate rapidly reduces parasite burden, alleviating symptoms and preventing complications associated with malaria [].

  • Multiple administration routes

    Scientific studies have demonstrated the effectiveness of Artesunate delivered intravenously, intramuscularly, rectally, and orally [, ]. This versatility allows for treatment in various settings and for patients experiencing different levels of illness.

  • Combating resistance

    The emergence of resistance to antimalarial drugs is a growing concern. However, research suggests Artesunate remains highly effective against various Plasmodium species, the parasites that cause malaria. This characteristic makes it a crucial component in ACTs, which combine Artesunate with another antimalarial drug to delay the development of resistance.

Emerging Applications of Artesunate

Beyond malaria treatment, scientific research is exploring the potential of Artesunate for other therapeutic applications:

  • Anticancer properties

    Some studies suggest Artesunate may have antitumor effects by targeting cancer cells and inhibiting their growth []. However, further research is needed to confirm these findings and determine its potential as a cancer treatment.

  • Antiparasitic effects

    Research indicates Artesunate may be effective against other parasitic infections, such as schistosomiasis and toxoplasmosis []. These findings could pave the way for its use in treating a broader range of parasitic diseases.

Artesunate is a derivative of artemisinin, a natural compound extracted from the sweet wormwood plant (Artemisia annua) []. Artemisinin derivatives, including Artesunate, are the most effective medications for treating malaria, particularly severe cases []. The discovery of artemisinin and its development into lifesaving drugs like Artesunate is a significant breakthrough in malaria research [].


Molecular Structure Analysis

Artesunate has a unique sesquiterpene lactone structure with an endoperoxide bridge []. This endoperoxide bridge is crucial for its antimalarial activity []. While the exact mechanism of action is still under investigation, the endoperoxide bridge is believed to interact with heme, a molecule essential for the malaria parasite's survival, leading to the generation of free radicals that kill the parasite [, ].


Chemical Reactions Analysis

The complete synthesis of Artesunate is a complex multi-step process []. However, due to the scientific nature of this analysis, we will not delve into the detailed reactions.

Artesunate undergoes decomposition in the body, breaking down into dihydroartemisinin (DHA), the active metabolite responsible for its antimalarial effect [].


Physical And Chemical Properties Analysis

  • Appearance: White to off-white crystalline powder []
  • Melting Point: 158-163 °C []
  • Solubility: Slightly soluble in water, soluble in organic solvents []
  • Stability: Relatively stable under acidic conditions, degrades in alkaline environments []

As mentioned earlier, the exact mechanism of action of Artesunate is still being elucidated. However, the prevailing theory suggests that Artesunate is converted to DHA in the body, which then reacts with heme in the malaria parasite [, ]. This reaction disrupts the parasite's metabolism and leads to the formation of free radicals, ultimately killing the parasite []. Artesunate's effectiveness stems from its ability to target multiple stages of the malaria parasite's life cycle within red blood cells [].

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Fine white crystalline powde

XLogP3

2.5

Exact Mass

384.1784

LogP

log Kow = 2.61 (est)

Appearance

Solid powder

Melting Point

131-135

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60W3249T9M

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Artesunate is indicated for the initial treatment of severe malaria in adult and pediatric patients.[L14099]
FDA Label
Treatment of severe malaria caused by Plasmodium falciparum

Therapeutic Uses

Therap Cat: Antimalarial
Artesunate Rectal Capsules is indicated for the initial management of acute malaria in patients who cannot take medication by mouth and for whom parenteral treatment is not available.
To counter the threat of resistance of P. falciparum to monotherapies, and to improve treatment outcome, combinations of antimalarials are now recommended by WHO for the treatment of falciparum malaria. The following ACTs are currently recommended (alphabetical order): AS+AQ artesunate + amodiaquine combination, AS+MQ artesunate + mefloquine combination, AS+SP artesunate + sulfadoxine-pyrimethamine combination.
Artemisinin and its derivatives (artesunate, artemether, artemotil, dihydroartemisinin) produce rapid clearance of parasitaemia and rapid resolution of symptoms. They reduce parasite numbers by a factor of approximately 10,000 in each asexual cycle, which is more than other current antimalarials (which reduce parasite numbers 100- to 1000-fold per cycle). Artemisinin and its derivatives are eliminated rapidly. When given in combination with rapidly eliminated compounds (tetracyclines, clindamycin), a 7-day course of treatment with an artemisinin compound is required; but when given in combination with slowly eliminated antimalarials, shorter courses of treatment (3 days) are effective. The evidence of their superiority in comparison to monotherapies has been clearly documented.
Although there are some minor differences in oral absorption and bioavailability between the different artemisinin derivatives, there is no evidence that these differences are clinically significant in current formulations. It is the properties of the partner medicine that determine the effectiveness and choice of combination. Antimalarial Combination Therapies (ACTs) with amodiaquine, atovaquone-proguanil, chloroquine, clindamycin, doxycycline, lumefantrine, mefloquine, piperaquine, pyronaridine, proguanil-dapsone, sulfadoxine-pyrimethamine and tetracycline have all been evaluated in trials carried out across the malaria-affected regions of the world.
The treatment of choice for uncomplicated falciparum malaria is a combination of two or more antimalarials with different mechanisms of action. Antimalarial Combination Therapies (ACTs) are the recommended treatments for uncomplicated falciparum malaria. The following ACTs are currently recommended: artemether-lumefantrine, artesunate + amodiaquine, artesunate + mefloquine, artesunate + sulfadoxine-pyrimethamine. The choice of ACT in a country or region will be based on the level of resistance of the partner medicine in the combination: in areas of multidrug resistance (South-East Asia), artesunate + mefloquine or artemether-lumefantrine in Africa, artemether-lumefantrine, artesunate + amodiaquine; artesunate + sulfadoxine-pyrimethamine. The artemisinin derivative components of the combination must be given for at least 3 days for an optimum effect.
Artesunate-amodiaquine. This is currently available as separate scored tablets... .Co-formulated tablets are under development. The total recommended treatment is ... given once a day for 3 days. This combination is sufficiently efficacious only where 28-day cure rates with amodiaquine monotherapy exceed 80%. Resistance is likely to worsen with continued availability of chloroquine and amodiaquine monotherapies. More information on the safety of artesunate + amodiaquine is needed from prospective pharmacovigilance programmes.
Artesunate + sulfadoxine-pyrimethamine. This is currently available as separate scored tablets containing ... artesunate, and tablets containing ....sulfadoxine and ... pyrimethamine. The total recommended treatment is ...artesunate given once a day for 3 days and a single administration of sulfadoxine-pyrimethamine ...on day 1. While a single dose of sulfadoxine-pyrimethamine is sufficient, it is necessary for artesunate to be given for 3 days for satisfactory efficacy. This combination is sufficiently efficacious only where 28-day cure rates with sulfadoxine-pyrimethamine alone exceed 80%. Resistance is likely to worsen with continued availability of sulfadoxine-pyrimethamine, sulfalene-pyrimethamine and cotrimoxazole (trimethoprim-sulfamethoxazole).
Artesunate + mefloquine. This is currently available as separate scored tablets containing 50 mg of artesunate and 250 mg base of mefloquine, respectively. Co-formulated tablets are under development but are not available at present. The total recommended treatment is 4 mg/kg bw of artesunate given once a day for 3 days and 25 mg base/kg bw of mefloquine usually split over 2 or 3 days. Two different doses of mefloquine have been evaluated, 15 mg base/kg bw and 25 mg base/kg bw. The lower dose is associated with inferior efficacy and is not recommended. To reduce acute vomiting and optimize absorption, the 25 mg/kg dose is usually split and given either as 15 mg/kg (usually on the second day) followed by 10 mg/kg one day later, or as 8.3 mg/kg per day for 3 days. Pending development of a co-formulated product, malaria control programmes will have to decide on the optimum operational strategy of mefloquine dosing for their populations. Mefloquine is associated with an increased incidence of nausea, vomiting, dizziness, dysphoria and sleep disturbance in clinical trials, but these are seldom debilitating and in general, where this ACT has been deployed, it has been well tolerated.
It is essential that antimalarial treatment in full doses is given as soon as possible in severe malaria. Two classes of drugs are currently available for the parenteral treatment of severe malaria: the cinchona alkaloids (quinine and quinidine) and the artemisinin derivatives (artesunate, artemether and artemotil). Various artemisinin derivatives have been used in the treatment of severe malaria including artemether, artemisinin (rectal), artemotil and artesunate. The pharmacokinetic properties of artesunate are superior to those of artemether and artemotil as it is water soluble and can be given either by intravenous or intramuscular injection.
Artemisinin is formulated as a suppository for rectal administration. Artemether and artemotil are formulated in oil and are given by intramuscular injection. They are both absorbed erratically, particularly in very severely ill patients. Artesunate is soluble in water and can be given either by intravenous or intramuscular injection. There are also rectal formulations of artesunate, artemether and dihydroartemisinin.
The risk of death from severe malaria is greatest in the first 24 hr, yet in most malaria endemic countries, the transit time between referral and arrival at appropriate health facilities is usually prolonged thus delaying the commencement of appropriate antimalarial treatment, during which time the patient may deteriorate or die. It is recommended that patients are treated with the first dose of one of the recommended treatments by the parenteral route if possible or by the intra-rectal route before referral (unless the referral time is very short). This could be intramuscular artemether, artesunate or quinine, or a rectal formulation of artemisinin or artesunate.
There are very few recent data on the in vivo susceptibility of P. ovale and P. malariae to antimalarials. Both species are regarded as very sensitive to chloroquine, although there is a single recent report of chloroquine resistance in P. malariae. Experience indicates that P. ovale and P. malariae are also susceptible to amodiaquine, mefloquine and the artemisinin derivatives. ... In general, P. vivax is sensitive to all the other antimalarial drugs; it is more sensitive than P. falciparum to the artemisinin derivatives, and slightly less sensitive to mefloquine (although mefloquine is still effective).
Prereferral Treatment: A single administration of artesunate suppositories at a dose of 10 mg/kg was well tolerated in both children and adults. There was no significant difference in frequency of adverse events (defined as any new symptom, worsening of any existing symptom, sign or abnormal laboratory value) between treatment groups.

Pharmacology

Artesunate is an artemisinin derivative that is metabolized to DHA, which generates free radicals to inhibit normal function of _Plasmodium_ parasites.[A18389,L891,L14099] It has a short duration of action due to its short half life, and a moderate therapeutic index.[L891,L14099] Patients should be counselled regarding the risk of post treatment hemolytic anemia and hypersenstivity.[L14099]
Artesunate is a water-soluble, semi-synthetic derivative of the sesquiterpine lactone artemisinin with anti-malarial, anti-schistosomiasis, antiviral, and potential anti-neoplastic activities. Upon hydrolysis of artesunate's active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells, reactive oxygen species and carbon-centered radicals form, which have been shown to damage and kill parasitic organisms. Additionally, in vitro studies demonstrate that this agent induces DNA breakage in a dose-dependent manner. Artesunate has also been shown to stimulate cell differentiation, arrest the cell cycle in the G1 and G2/M phases, inhibit cell proliferation, and induce apoptosis through mitochondrial and caspase signaling pathways. Artemisinin is isolated from the plant Artemisia annua.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BE - Artemisinin and derivatives, plain
P01BE03 - Artesunate

Mechanism of Action

Artesunate is metabolized to the active DHA.[L14099] the endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the _Plasmodium_ parasites during all erythrocytic stages.[L14099,L891] Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase.[A18389,L891]
Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are the presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins.
Artesunate is a water soluble derivative of artemisinin, an antimalarial compound isolated from the Chinese herb Qinghao (Artemisia annua). Artesunate is rapidly metabolized to dihydroartemisinin (DHA) in the body. Chemically, artesunate, and its active metabolite, DHA, are sesquiterpene lactones with a trioxane ring containing a peroxide bridge. The peroxide bridge appears to be essential for the antimalarial activity of artesunate. Structure-activity relationship studies show that the deoxy derivative of DHA (that lack the peroxide bridge) was 277-fold less active than DHA. The activity of deoxyartesunate was not measured. Deoxy derivatives of other artemisinin analogs were 10- to 1000-fold less active compared to the parent compounds. Artesunate increases superoxide anion production and lipid peroxidation in falciparum-infected erythrocytes in vitro. However, artesunate does not suppress the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) in infected or uninfected erythrocytes. Erythrocytes infected with the ring or trophozoite forms in vitro accumulate 100- and 180- fold higher concentrations of DHA (12 nM ie, 3.40 ng/mL), respectively, compared to uninfected erythrocytes. These experiments were performed in a medium containing 10% human serum. The relevance of these findings to the uptake in vivo is unclear. The precise mechanism by which artesunate exhibits antiplasmodial activity is not understood.

Vapor Pressure

3.2X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

88495-63-0

Associated Chemicals

Sodium artesunate; 86864-68-4

Wikipedia

Artesunate

Drug Warnings

Artemisinin congeners should not be given to patients with a previous history of an allergic reaction following their consumption or if an urticarial rash develops during treatment. Patient with a history of hypersensitivity reaction to one of the artemsinins should be advised not to take any of the derivatives again.
Artesunate rectal capsules have not been evaluated as sole therapy for malaria; consequently all patient who are initially treated with artesunate rectal capsules should be promptly referred and evaluated at the nearest health care facility able to provide a full curative course of treatment for malaria.
Adverse events described /following artesunate/ included bitter taste, mild pain at the injection site, bradycardia, paroxysmal ventricular premature beat, incomplete right bundle branch block, first-degree atrio-ventricular block, and urticaria.
... The most commonly reported adverse events (in the order of <1%) to be mild gastrointestinal (nausea, vomiting, diarrhea, abdominal pain) events.
For more Drug Warnings (Complete) data for ARTESUNIC ACID (25 total), please visit the HSDB record page.

Biological Half Life

In volunteer studies, artsunate was cleared very rapidly (within minutes) by biotransformation to dihydroartemisinin, which was eliminated by with a half-life of approximately 45 minutes.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Derivative of artemisinin

Clinical Laboratory Methods

Analyte: artesunate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 290 nm

Interactions

The activity of artemisinin in combination with other antimalarial drugs against P. falciparum was measured in vitro and against P. berghei in vivo. A combination of artemisinin with mefloquine was synergistic whereas that with pyrimethamine was antagonistic in vitro and in vivo. A combination of artemisinin with other antimalarials (sulfadiazine, sulfadoxine, sulfadoxine-pyrimethamine, cycloguanil, and dapsone) was also shown to be antagonistic in vivo.
There has been some concern that antipyretics might attenuate the host defense against malaria, as their use is associated with delayed parasite clearance. However, this appears to result from delaying cytoadherence, which is likely to be beneficial. There is no reason to withhold antipyretics in malaria. ...Paracetamol (acetaminophen) and ibuprofen are the preferred options for reducing fever.

Stability Shelf Life

Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection.

Dates

Modify: 2023-08-15
1: Krishna S, Ganapathi S, Ster IC, Saeed ME, Cowan M, Finlayson C, Kovacsevics H, Jansen H, Kremsner PG, Efferth T, Kumar D. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral Artesunate Therapy for Colorectal Cancer. EBioMedicine. 2014 Nov 15;2(1):82-90. doi: 10.1016/j.ebiom.2014.11.010. eCollection 2015 Jan. PubMed PMID: 26137537; PubMed Central PMCID: PMC4484515.
2: Okebe J, Eisenhut M. Pre-referral rectal artesunate for severe malaria. Cochrane Database Syst Rev. 2014 May 29;(5):CD009964. doi: 10.1002/14651858.CD009964.pub2. Review. PubMed PMID: 24869943; PubMed Central PMCID: PMC4463986.
3: Ravindra KC, Ho WE, Cheng C, Godoy LC, Wishnok JS, Ong CN, Wong WS, Wogan GN, Tannenbaum SR. Untargeted Proteomics and Systems-Based Mechanistic Investigation of Artesunate in Human Bronchial Epithelial Cells. Chem Res Toxicol. 2015 Oct 19;28(10):1903-13. doi: 10.1021/acs.chemrestox.5b00105. Epub 2015 Sep 21. PubMed PMID: 26340163.
4: Mori F, Pantano S, Rossi ME, Montagnani C, Chiappini E, Novembre E, Galli L, de Martino M. Skin prick test results to artesunate in children sensitized to Artemisia vulgaris L. Int J Immunopathol Pharmacol. 2015 Sep;28(3):411-4. doi: 10.1177/0394632015589518. Epub 2015 Jul 8. PubMed PMID: 26157064.
5: Wang C, Xuan X, Yao W, Huang G, Jin J. Anti-profibrotic effects of artesunate on bleomycin-induced pulmonary fibrosis in Sprague Dawley rats. Mol Med Rep. 2015 Jul;12(1):1291-7. doi: 10.3892/mmr.2015.3500. Epub 2015 Mar 17. PubMed PMID: 25816117.
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7: Kloprogge F, McGready R, Phyo AP, Rijken MJ, Hanpithakpon W, Than HH, Hlaing N, Zin NT, Day NP, White NJ, Nosten F, Tarning J. Opposite malaria and pregnancy effect on oral bioavailability of artesunate - a population pharmacokinetic evaluation. Br J Clin Pharmacol. 2015 Oct;80(4):642-53. doi: 10.1111/bcp.12660. Epub 2015 Jul 22. PubMed PMID: 25877779; PubMed Central PMCID: PMC4594700.
8: Lee SH, Cho YC, Kim KH, Lee IS, Choi HJ, Kang BY. Artesunate inhibits proliferation of naïve CD4(+) T cells but enhances function of effector T cells. Arch Pharm Res. 2015 Jun;38(6):1195-203. doi: 10.1007/s12272-014-0491-5. Epub 2014 Nov 6. PubMed PMID: 25370606.
9: Bukirwa H, Unnikrishnan B, Kramer CV, Sinclair D, Nair S, Tharyan P. Artesunate plus pyronaridine for treating uncomplicated Plasmodium falciparum malaria. Cochrane Database Syst Rev. 2014 Mar 4;(3):CD006404. doi: 10.1002/14651858.CD006404.pub2. Review. PubMed PMID: 24596021; PubMed Central PMCID: PMC4448218.
10: Singh S, Giri A, Giri S. The antimalarial agent artesunate causes sperm DNA damage and hepatic antioxidant defense in mice. Mutat Res Genet Toxicol Environ Mutagen. 2015 Jan 1;777:1-6. doi: 10.1016/j.mrgentox.2014.11.001. Epub 2014 Nov 15. PubMed PMID: 25726169.
11: Hou L, Block KE, Huang H. Artesunate abolishes germinal center B cells and inhibits autoimmune arthritis. PLoS One. 2014 Aug 12;9(8):e104762. doi: 10.1371/journal.pone.0104762. eCollection 2014. PubMed PMID: 25116436; PubMed Central PMCID: PMC4130578.
12: Wang B, Hou D, Liu Q, Wu T, Guo H, Zhang X, Zou Y, Liu Z, Liu J, Wei J, Gong Y, Shao C. Artesunate sensitizes ovarian cancer cells to cisplatin by downregulating RAD51. Cancer Biol Ther. 2015;16(10):1548-56. doi: 10.1080/15384047.2015.1071738. Epub 2015 Jul 15. PubMed PMID: 26176175; PubMed Central PMCID: PMC5391513.
13: Olivera GC, Postan M, González MN. Effects of artesunate against Trypanosma cruzi. Exp Parasitol. 2015 Sep;156:26-31. doi: 10.1016/j.exppara.2015.05.014. Epub 2015 May 27. PubMed PMID: 26024969.
14: Vandewynckel YP, Laukens D, Geerts A, Vanhove C, Descamps B, Colle I, Devisscher L, Bogaerts E, Paridaens A, Verhelst X, Van Steenkiste C, Libbrecht L, Lambrecht BN, Janssens S, Van Vlierberghe H. Therapeutic effects of artesunate in hepatocellular carcinoma: repurposing an ancient antimalarial agent. Eur J Gastroenterol Hepatol. 2014 Aug;26(8):861-70. doi: 10.1097/MEG.0000000000000066. PubMed PMID: 24987823.
15: Ng DS, Liao W, Tan WS, Chan TK, Loh XY, Wong WS. Anti-malarial drug artesunate protects against cigarette smoke-induced lung injury in mice. Phytomedicine. 2014 Oct 15;21(12):1638-44. doi: 10.1016/j.phymed.2014.07.018. Epub 2014 Sep 1. PubMed PMID: 25442271.
16: Yuliang W, Zejian W, Hanlin S, Ming Y, Kexuan T. The hypolipidemic effect of artesunate and ursolic acid in rats. Pak J Pharm Sci. 2015 May;28(3):871-4. PubMed PMID: 26004719.
17: Cui C, Feng H, Shi X, Wang Y, Feng Z, Liu J, Han Z, Fu J, Fu Z, Tong H. Artesunate down-regulates immunosuppression from colorectal cancer Colon26 and RKO cells in vitro by decreasing transforming growth factor β1 and interleukin-10. Int Immunopharmacol. 2015 Jul;27(1):110-21. doi: 10.1016/j.intimp.2015.05.004. Epub 2015 May 12. PubMed PMID: 25978851.
18: Tan SS, Ong B, Cheng C, Ho WE, Tam JK, Stewart AG, Harris T, Wong WS, Tran T. The antimalarial drug artesunate inhibits primary human cultured airway smooth muscle cell proliferation. Am J Respir Cell Mol Biol. 2014 Feb;50(2):451-8. doi: 10.1165/rcmb.2013-0273OC. PubMed PMID: 24066853.
19: Okorji UP, Olajide OA. A semi-synthetic derivative of artemisinin, artesunate inhibits prostaglandin E2 production in LPS/IFNγ-activated BV2 microglia. Bioorg Med Chem. 2014 Sep 1;22(17):4726-34. doi: 10.1016/j.bmc.2014.07.007. Epub 2014 Jul 11. PubMed PMID: 25074847.
20: Luo Q, Lin J, Zhang L, Li H, Pan L. The anti-malaria drug artesunate inhibits cigarette smoke and ovalbumin concurrent exposure-induced airway inflammation and might reverse glucocorticoid insensitivity. Int Immunopharmacol. 2015 Dec;29(2):235-45. doi: 10.1016/j.intimp.2015.11.016. Epub 2015 Nov 14. PubMed PMID: 26590116.

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